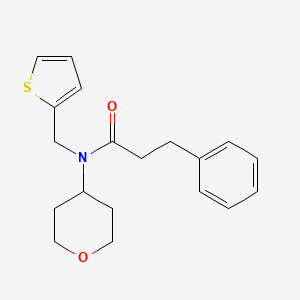

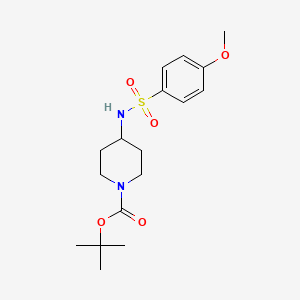

![molecular formula C14H13ClN2S B2393940 2-氯苯基 4-甲基-6,7-二氢-5H-环戊[d]嘧啶-2-基硫醚 CAS No. 343374-33-4](/img/structure/B2393940.png)

2-氯苯基 4-甲基-6,7-二氢-5H-环戊[d]嘧啶-2-基硫醚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

癌症治疗

该化合物是羟基化环戊[d]嘧啶化合物的一部分,这些化合物可用于治疗癌症等疾病 . 它们作为AKT蛋白激酶抑制剂,在细胞存活通路中发挥着至关重要的作用,因此成为癌症治疗的潜在靶点 .

新型结构的合成

该化合物可用于合成具有潜在抗病毒特性的新型结构 . 例如,它可用于合成3H-[1,2]氧硫杂环戊[4,3-b]吡啶1,1-二氧化物双环杂环体系 .

抗病毒特性

像这种化合物这样的杂环化合物已经显示出有希望的抗病毒特性 . 它们可用于开发新的抗病毒候选药物,这对于治疗各种致命性和使人虚弱的病毒感染至关重要 .

生物活性

与该化合物相关的噻唑已显示出多种生物活性 . 它们已用于开发抗氧化剂、止痛药、消炎药、抗菌剂、抗真菌剂、抗病毒剂、利尿剂、抗惊厥药、神经保护剂和抗肿瘤或细胞毒性药物分子 .

抗肿瘤和细胞毒性活性

相关化合物对前列腺癌显示出强效作用 . 这表明该化合物可能被用于开发治疗这种类型癌症的新疗法 .

杂环化合物的合成

作用机制

2-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfide has been found to inhibit the activity of certain enzymes, such as cyclooxygenase (COX). The mechanism of action of 2-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfide is not yet fully understood, but it is believed to involve the binding of the compound to the active site of the enzyme, which prevents the enzyme from catalyzing its reaction. Additionally, 2-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfide has been found to inhibit the formation of amyloid fibrils, which are associated with the development of Alzheimer's disease. The mechanism of action of 2-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfide in this case is believed to involve the binding of the compound to the amyloid fibrils, which prevents them from forming.

Biochemical and Physiological Effects

2-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfide has been found to have a number of potential biochemical and physiological effects. Inhibition of COX has been found to have anti-inflammatory, anti-cancer, and anti-viral effects. Additionally, 2-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfide has been found to have antioxidant properties, which could be beneficial in the prevention of certain diseases. Finally, 2-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfide has been found to inhibit the formation of amyloid fibrils, which are associated with the development of Alzheimer's disease.

实验室实验的优点和局限性

2-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfide has a number of advantages and limitations for use in lab experiments. One advantage is that the compound is relatively easy to synthesize, which makes it an attractive option for research purposes. Additionally, the compound has been found to have a number of potential therapeutic effects, which makes it an attractive option for drug development. However, the mechanism of action of 2-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfide is not yet fully understood, which could limit its potential applications. Additionally, the compound is insoluble in water, which could make it difficult to use in certain experiments.

未来方向

There are a number of potential future directions for research into 2-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfide. One potential direction is to further investigate the mechanism of action of the compound in order to better understand its potential therapeutic effects. Additionally, further research into the potential applications of 2-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfide in drug development could be beneficial. Additionally, further research into the potential antioxidant properties of 2-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfide could be beneficial in the prevention of certain diseases. Finally, further research into the potential of 2-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfide for inhibiting the formation of amyloid fibrils could be beneficial in the treatment of Alzheimer's disease.

合成方法

2-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfide is synthesized through a multi-step process involving the reaction of 2-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl bromide (2C4M6B) with sodium sulfide in an aqueous solution. The reaction is catalyzed by a base such as potassium hydroxide or sodium hydroxide. The reaction is carried out at a temperature of 80-100°C for 10-15 minutes. After the reaction is complete, the product is filtered and washed with water. The resulting 2-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfide is a white solid that is insoluble in water.

属性

IUPAC Name |

2-(2-chlorophenyl)sulfanyl-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2S/c1-9-10-5-4-7-12(10)17-14(16-9)18-13-8-3-2-6-11(13)15/h2-3,6,8H,4-5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPGHPBGJQVOEPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCC2=NC(=N1)SC3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

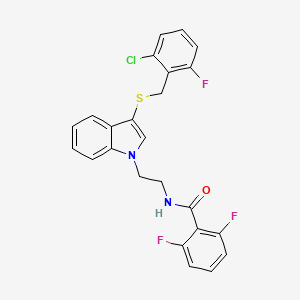

![1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]urea](/img/structure/B2393858.png)

![N-[1-(2-adamantyl)ethyl]-4-bromobenzenesulfonamide](/img/structure/B2393864.png)

![1-(4-Butoxyphenyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2393865.png)

![1-(4-Methylphenyl)-4-[5-(2-pyridyl)-1,2,4-oxadiazol-3-yl]-2-pyrrolidinone](/img/structure/B2393868.png)

![4-ethoxy-3,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2393871.png)

![N-(2,3-dimethylphenyl)-2-(3-oxo-8-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide](/img/structure/B2393873.png)

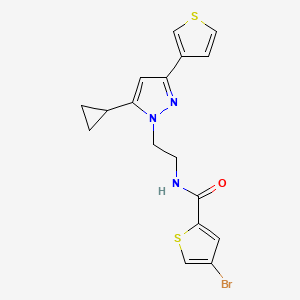

![2-cyclopropyl-4-methyl-6-(methylsulfanyl)-N-[2-(4-phenylpiperazin-1-yl)propyl]pyrimidine-5-carboxamide](/img/structure/B2393877.png)